molecular formula C21H21N3O3 B2863143 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide CAS No. 1448044-12-9

6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide

Cat. No.: B2863143
CAS No.: 1448044-12-9
M. Wt: 363.417
InChI Key: XDXDAPNUWGBAOC-UHFFFAOYSA-N
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Description

6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo functional group modifications to introduce the methoxy, methyl, and oxopyrrolidinyl groups. Common synthetic routes may involve:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Acylation: Formation of amides through acylation reactions.

    Cyclization: Formation of the indole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to receptors: Modulating receptor activity.

    Inhibiting enzymes: Blocking enzyme activity.

    Altering signaling pathways: Affecting cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide include other indole derivatives with similar functional groups. Examples include:

  • 5-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide
  • 6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific functional group arrangement, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-5-7-15(11-19(13)24-9-3-4-20(24)25)22-21(26)18-10-14-6-8-16(27-2)12-17(14)23-18/h5-8,10-12,23H,3-4,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDAPNUWGBAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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